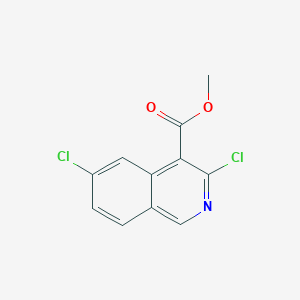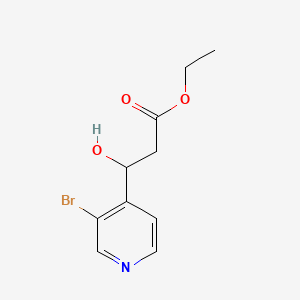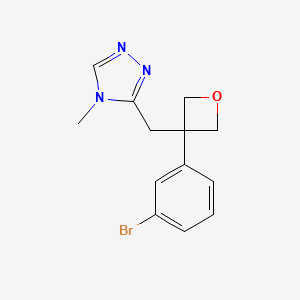
3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a bromophenyl group, an oxetane ring, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized by reacting a bromophenyl derivative with an appropriate epoxide under basic conditions.
Attachment of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.
Final Coupling: The final step involves coupling the oxetane and triazole intermediates under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the bromophenyl group results in a phenyl derivative.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of new materials, such as polymers and resins.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **3-((3-Phenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole
- **3-((3-(4-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole
- **3-((3-(3-Chlorophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole
Uniqueness
The presence of the bromine atom in 3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
Fórmula molecular |
C13H14BrN3O |
|---|---|
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
3-[[3-(3-bromophenyl)oxetan-3-yl]methyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C13H14BrN3O/c1-17-9-15-16-12(17)6-13(7-18-8-13)10-3-2-4-11(14)5-10/h2-5,9H,6-8H2,1H3 |
Clave InChI |
UPJQPEXUZIWZJC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


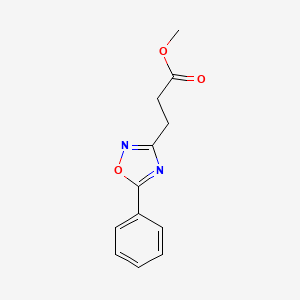
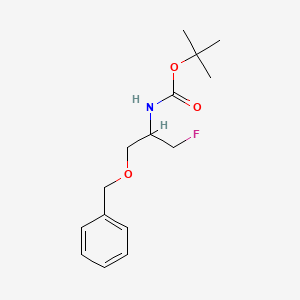
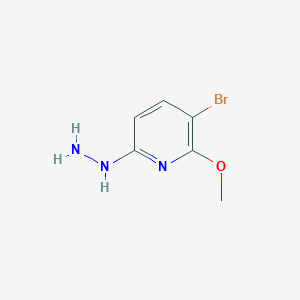
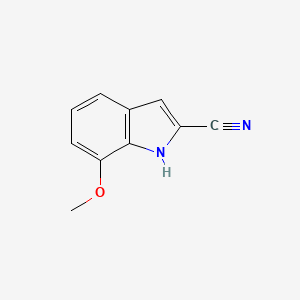
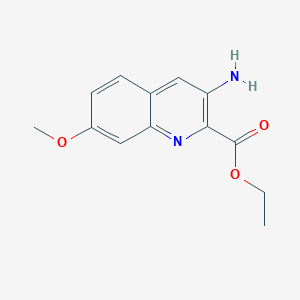
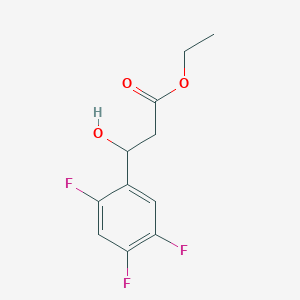
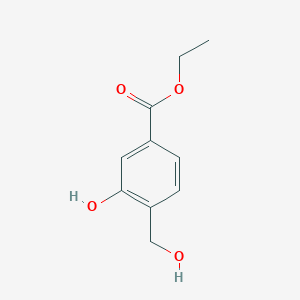
![5-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13674372.png)
![(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)


